4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with naphthalen-1-ylmethyl ketone in the presence of a suitable catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s aromatic groups can engage in π-π interactions with protein residues, modulating their function. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dimethylphenyl)-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-dimethylphenyl)-5-(benzyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-dimethylphenyl)-5-(naphthalen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These characteristics can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol represents a significant class of triazole derivatives known for their diverse biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by empirical data and case studies.
Molecular Characteristics
- Molecular Formula : C21H19N3S
- Molecular Weight : 345.46 g/mol
- Structural Features : The compound features a triazole ring substituted with a thiol group and aromatic moieties, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathways often utilize various reagents that facilitate the formation of the triazole ring and thiol group.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that at a concentration of 125 µg/mL, several synthesized triazole derivatives showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table 1: Minimum Inhibitory Concentrations (MIC) of Triazole Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1-((4-ethyl-5-(3-(pyridin-4-yl)-1H-triazol-5-yl)thio)methyl)-4H-triazole-3-thiol | 31.25 | Pseudomonas aeruginosa |
1-(4-methoxyphenyl)-2-(4-ethyl-5-(3-(pyridin-4-yl)-1H-triazol-5-yl)thio)methyl)-4H-triazole-3-thiol | 62.5 | Staphylococcus aureus |
Antioxidant Activity
Triazole derivatives have also been evaluated for their antioxidant capabilities. Compounds have shown promising results in DPPH and ABTS assays, indicating their potential to scavenge free radicals effectively .
Table 2: Antioxidant Activity of Triazole Derivatives
Compound | IC50 (µM) |
---|---|
4-(2,4-dimethylphenyl)-5-naphthalen-1-ylmethyl-4H-triazole-3-thiol | 0.397 |
Ascorbic Acid | 0.87 |
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds derived from similar structures exhibited selective cytotoxicity against melanoma and breast cancer cell lines .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N'-(2-hydroxybenzylidene)-2-thioacetohydrazide | IGR39 (Melanoma) | 15 |
N'-(dimethylaminobenzylidene)-2-thioacetohydrazide | MDA-MB-231 (Breast Cancer) | 20 |
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, the compound was tested alongside others for its antimicrobial efficacy. Results indicated that modifications on the sulfur atom did not significantly alter the antimicrobial activity, suggesting a robust structure–activity relationship inherent in these compounds .
Case Study 2: Cancer Cell Selectivity
A recent investigation into the selectivity of triazole derivatives revealed that certain modifications enhanced cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Properties
CAS No. |
519152-04-6 |
---|---|
Molecular Formula |
C21H19N3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N3S/c1-14-10-11-19(15(2)12-14)24-20(22-23-21(24)25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
IAVUBXLLTJHRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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